4-[(Trimethylsilyl)ethynyl]benzoic acid
Overview
Description
4-[(Trimethylsilyl)ethynyl]benzoic acid is a chemical compound that includes a benzoic acid moiety substituted with a trimethylsilyl ethynyl group. This structural modification is significant as it can influence the physical, chemical, and electronic properties of the molecule. The trimethylsilyl group is known to be electron-donating, which can affect the acidity of the carboxyl group in benzoic acid derivatives .
Synthesis Analysis
The synthesis of compounds related to 4-[(Trimethylsilyl)ethynyl]benzoic acid often involves multi-step organic reactions. For instance, the synthesis of related trimethylsilyl benzoic acid derivatives has been achieved through reactions such as Friedel-Craft's O-acylation , Grignard reactions , and alkoxy alkene-acetal condensation . These methods demonstrate the versatility and adaptability of synthetic strategies to incorporate the trimethylsilyl group into the benzoic acid framework.
Molecular Structure Analysis
The molecular structure of silicon-containing benzoic acid derivatives, including those with trimethylsilyl groups, has been elucidated using techniques such as X-ray crystallography, FTIR, and NMR spectroscopy . Quantum chemical methods like DFT and HF calculations have been employed to optimize molecular geometries and predict electronic properties, which are found to be in good agreement with experimental data .
Chemical Reactions Analysis
The reactivity of trimethylsilyl-substituted benzoic acids has been studied in various contexts. For example, the electron-donating nature of the trimethylsilyl group influences the reactivity of the carboxyl group, affecting reactions such as alkaline saponification rates of the corresponding esters . Additionally, the hydrogallation of trimethylsilylethynylbenzenes has been explored, yielding products with potential as chelating Lewis acids .
Physical and Chemical Properties Analysis
The introduction of the trimethylsilyl group into benzoic acid derivatives significantly alters their physical and chemical properties. For instance, the presence of this group can lead to the formation of supramolecular structures through hydrogen bonding, as observed in crystal structures . Moreover, the liquid crystalline properties of related benzoate esters have been investigated, revealing mesomorphic phases such as SmA/SmC, which are of interest for materials science applications .
Scientific Research Applications
Electronic Influence on Benzoic Acid Derivatives
Research by Roberts, Mcelhill, and Armstrong (1949) and Zhang et al. (2012) explores the electron-donating character of the trimethylsilyl group, focusing on how it influences the acidity of the carboxyl group in benzoic acid. The studies suggest that the trimethylsilyl group can modify the electrical properties of benzoic acid derivatives, impacting their reactivity and characteristics. These findings contribute to understanding the fundamental chemistry of benzoic acid derivatives with trimethylsilyl groups (Roberts, Mcelhill, & Armstrong, 1949, Zhang, 2012).
Synthesis and Structural Characterization
Zaltariov et al. (2016) focused on synthesizing and characterizing new benzoic acid derivatives, including 4-[(Trimethylsilyl)ethynyl]benzoic acid. They used X-ray crystallography, FTIR, and NMR techniques to confirm the molecular structure and conducted theoretical studies using quantum chemical methods. The research enhances our understanding of the chemical and physical properties of these compounds, which is essential for their application in various scientific fields (Zaltariov, Cojocaru, Shova, Săcărescu, & Cazacu, 2016).
Mesomorphic Properties and Liquid Crystalline Behavior
Studies by Srinivasa and Hariprasad (2014) reported the synthesis of novel aromatic alkynyl silanes and benzoates possessing the trimethylsilyl ethynyl group, highlighting their mesomorphic properties and potential in forming liquid crystals. Their research is pivotal for developing new materials with specific optical and electronic properties, useful in display technology and other applications (Srinivasa & Hariprasad, 2014a, Srinivasa & Hariprasad, 2014b).
properties
IUPAC Name |
4-(2-trimethylsilylethynyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2Si/c1-15(2,3)9-8-10-4-6-11(7-5-10)12(13)14/h4-7H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFYYXWHDBOLBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545387 | |
Record name | 4-[(Trimethylsilyl)ethynyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20545387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Trimethylsilyl)ethynyl]benzoic acid | |
CAS RN |
16116-80-6 | |
Record name | 4-[(Trimethylsilyl)ethynyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20545387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(Trimethylsilyl)ethynyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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